1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with a 3-fluoro-benzoyl group and a m-tolyloxy-ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Fluoro-benzoyl Group: The 3-fluoro-benzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and piperazine in the presence of a base such as triethylamine.
Attachment of the m-Tolyloxy-ethanone Moiety: The final step involves the reaction of the intermediate with m-tolyloxy-ethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone: Similar structure but with a benzyl group instead of a benzoyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Structurally modified piperazine derivatives with different biological activities.
Uniqueness
1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro-benzoyl group and a m-tolyloxy-ethanone moiety makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21FN2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21FN2O3/c1-15-4-2-7-18(12-15)26-14-19(24)22-8-10-23(11-9-22)20(25)16-5-3-6-17(21)13-16/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
SCOMFPMFSIJABJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.